molecular formula C15H14N2 B11789723 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole CAS No. 14313-45-2

5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B11789723
CAS No.: 14313-45-2
M. Wt: 222.28 g/mol
InChI Key: NLWYQTFKTGCQNJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-phenyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. This compound features a fused benzene and imidazole ring system, with methyl groups at the 5 and 6 positions and a phenyl group at the 2 position. Benzimidazoles are significant due to their presence in various pharmaceuticals, agrochemicals, and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Dihydro derivatives of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives, depending on the electrophile used.

Scientific Research Applications

5,6-Dimethyl-2-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its pharmacological properties, including its potential use in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the methyl groups at the 5 and 6 positions.

    5,6-Dimethylbenzimidazole: Lacks the phenyl group at the 2 position.

    2-Methylbenzimidazole: Has a methyl group at the 2 position instead of a phenyl group.

Uniqueness

5,6-Dimethyl-2-phenyl-1H-benzo[d]imidazole is unique due to the presence of both methyl groups at the 5 and 6 positions and a phenyl group at the 2 position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives.

Properties

CAS No.

14313-45-2

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5,6-dimethyl-2-phenyl-1H-benzimidazole

InChI

InChI=1S/C15H14N2/c1-10-8-13-14(9-11(10)2)17-15(16-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)

InChI Key

NLWYQTFKTGCQNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3

Origin of Product

United States

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